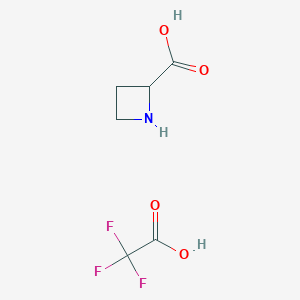

azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

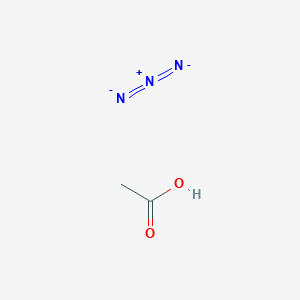

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid homologue of proline. It is a heterocyclic compound with a four-membered ring containing nitrogen as its heteroatom. Azetidine-2-carboxylic acid is found in various plants, including beets, and can be misincorporated into proteins in place of proline, leading to toxic and teratogenic effects . 2,2,2-Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Azetidine-2-carboxylic acid can be synthesized from the neurotransmitter gamma-aminobutyric acid (GABA) through a series of reactions. The process involves alpha-bromination, removal of hydrogen bromide, and ring closure using barium hydroxide solution . Another method involves the treatment of alpha,gamma-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids, followed by elimination of hydrogen chloride and cyclization with barium hydroxide .

Industrial Production Methods

The use of malonic ester intermediates has also been reported for the efficient synthesis of optically active azetidine-2-carboxylic acid .

Analyse Des Réactions Chimiques

Types of Reactions

Azetidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in ring-opening and expansion reactions due to the strain in its four-membered ring .

Common Reagents and Conditions

Common reagents used in the reactions of azetidine-2-carboxylic acid include barium hydroxide, nitrous acid, and hydrochloric acid. The reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from the reactions of azetidine-2-carboxylic acid depend on the specific reaction conditions and reagents used. For example, the reaction with thionyl chloride in methanol yields 2-carbomethoxyazetidine hydrochloride, which can further react to form azetidine-2-carboxylic acid anhydride .

Applications De Recherche Scientifique

Azetidine-2-carboxylic acid has several scientific research applications:

Mécanisme D'action

Azetidine-2-carboxylic acid exerts its effects by being misincorporated into proteins in place of proline during protein biosynthesis. This misincorporation leads to protein misfolding and aggregation, triggering the unfolded protein response and subsequent protein degradation . The compound specifically targets cytosolically translated proteins and inhibits root growth in plants .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Carbomethoxyazetidine: A derivative of azetidine-2-carboxylic acid that can form azetidine-2-carboxylic acid anhydride.

Nicotianamine: A phytosiderophore with a similar azetidine ring structure, used in plant tissue cultures.

Uniqueness

Azetidine-2-carboxylic acid is unique due to its ability to mimic proline and be incorporated into proteins, leading to toxic effects. Its four-membered ring structure also makes it a valuable building block in synthetic chemistry and a useful tool in studying protein misfolding and aggregation .

Propriétés

Formule moléculaire |

C6H8F3NO4 |

|---|---|

Poids moléculaire |

215.13 g/mol |

Nom IUPAC |

azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C4H7NO2.C2HF3O2/c6-4(7)3-1-2-5-3;3-2(4,5)1(6)7/h3,5H,1-2H2,(H,6,7);(H,6,7) |

Clé InChI |

WHRPDJUENKHACE-UHFFFAOYSA-N |

SMILES canonique |

C1CNC1C(=O)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate](/img/structure/B14792561.png)

![N-(3-aminopropyl)-N-[1-(7-chloro-4-oxo-4aH-quinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B14792563.png)

![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14792576.png)

![2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14792583.png)

![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)

![2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid](/img/structure/B14792610.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14792617.png)

![Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]-](/img/structure/B14792632.png)